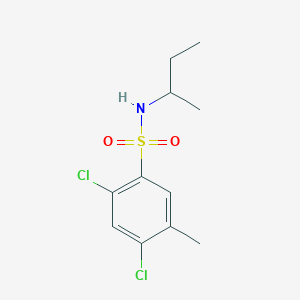

![molecular formula C16H17N3O4S B4543392 ethyl 2-{[4-(acetylamino)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4543392.png)

ethyl 2-{[4-(acetylamino)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Übersicht

Beschreibung

This compound is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They have been used in the preparation of new heterocyclic compounds incorporating thiophene species .

Synthesis Analysis

The synthesis of thiazole derivatives involves the reaction of enaminones with different nucleophiles and electrophiles . The reactivity of enaminones is due to their ambident nucleophilicity of enamines and electrophilicity of enones . Each enaminone can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . It can also be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole derivatives have shown an excellent ability to act as efficient corrosion inhibitors for different metals and alloys in various corrosive media . They protect metal against corrosion via their adsorption, namely, through chemical or/and physical adsorptions process, into the metal surface, which forms a protective film upon the surface . Afterward, the formed compact film acts as a protective barrier on metal against aggressive species existing in the surrounding environment .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Antibacterial Agent

2-Aminothiazoles, including the compound , have shown promising therapeutic roles as antibacterial agents . For instance, compounds synthesized from 2-aminothiazoles have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Antifungal Agent

These compounds also have antifungal properties. For example, one of the synthesized compounds showed maximum antifungal potential against Candida glabrata . Another compound showed maximum sensitivity to Candida albicans .

Anti-HIV Agent

2-Aminothiazoles have been utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as anti-HIV agents .

Antioxidant

These compounds have also been used in the synthesis of analogues with antioxidant properties .

Antitumor Agent

2-Aminothiazoles have been used in the synthesis of compounds with antitumor properties .

Anthelmintic Agent

Compounds synthesized from 2-aminothiazoles have shown promising therapeutic roles as anthelmintic agents .

Anti-inflammatory & Analgesic Agents

2-Aminothiazoles have been used in the synthesis of compounds with anti-inflammatory and analgesic properties .

Corrosion Inhibitors for Metallic Materials

Azole-based compounds, including 2-aminothiazoles, have shown an excellent ability to act as efficient corrosion inhibitors for different metals and alloys in various corrosive media .

Zukünftige Richtungen

Thiazole derivatives have shown promising pharmacological characteristics, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Future research could focus on exploring these properties further and developing new thiazole-based compounds with improved efficacy and lesser side effects .

Wirkmechanismus

Target of Action

The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. By targeting this enzyme, the compound can potentially disrupt the formation of the bacterial cell wall, leading to the death of the bacteria .

Mode of Action

The compound interacts with its target enzyme through a process known as molecular docking . This involves the compound binding to the active site of the enzyme, thereby inhibiting its function . The compound’s thiazole ring, a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms, is key to this interaction .

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the peptidoglycan biosynthesis pathway . This leads to a downstream effect of preventing the formation of the bacterial cell wall. Without a functional cell wall, bacteria are unable to maintain their shape and are more susceptible to environmental stresses, ultimately leading to cell death .

Pharmacokinetics

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which can influence their absorption and distribution in the body.

Result of Action

The compound’s action results in significant antibacterial and antifungal potential . For instance, it has been shown to have inhibitory effects against gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also demonstrated antifungal potential against Candida glabrata .

Eigenschaften

IUPAC Name |

ethyl 2-[(4-acetamidobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-4-23-15(22)13-9(2)17-16(24-13)19-14(21)11-5-7-12(8-6-11)18-10(3)20/h5-8H,4H2,1-3H3,(H,18,20)(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNOEZOWZWRSPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-acetamidobenzamido)-4-methyl-1,3-thiazole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4543310.png)

![N-{4-chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4543311.png)

![5-{4-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4543317.png)

![3-[(4-chlorophenoxy)methyl]-4-methyl-5-[({2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B4543331.png)

![3-methoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4543343.png)

![3,5-bis(difluoromethyl)-1-({1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4543348.png)

![2-{5-[(pentafluorophenoxy)methyl]-2-furyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4543356.png)

![N-(2-bromophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4543359.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B4543364.png)

![N-[4-(benzyloxy)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4543399.png)